molecular formula C8H7F3N2 B3039661 5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-B]pyridine CAS No. 1256790-88-1

5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-B]pyridine

Cat. No. B3039661
CAS RN: 1256790-88-1
M. Wt: 188.15
InChI Key: PVFIUMCGXKXVKL-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C8H5F3N2 . It is a solid substance and is used as an intermediate in the synthesis of various agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, including 5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine consists of a pyridine ring fused with a pyrrole ring . The pyridine ring contains a trifluoromethyl group, which is characterized by the presence of three fluorine atoms .


Chemical Reactions Analysis

The chemical reactions involving 5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine are primarily related to its use as an intermediate in the synthesis of various agrochemical and pharmaceutical compounds . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of TFMP derivatives .


Physical And Chemical Properties Analysis

5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine is a solid substance . Its molecular weight is 186.13 . The presence of a fluorine atom and a carbon-containing pyridine in its structure bestows many of the distinctive physical–chemical properties observed with this class of compounds .

Advantages and Limitations for Lab Experiments

5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-B]pyridine has been used in laboratory experiments to study the effects of serotonin receptor activation on neurotransmitter release and behavior. This compound has been found to be useful in studying the role of the 5-HT1B receptor in the regulation of mood and aggression. However, this compound has limitations as a research tool due to its psychoactive effects and potential for abuse.

Future Directions

Further research is needed to fully understand the mechanism of action of 5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-B]pyridine and its effects on neurotransmitter release and behavior. Future studies could focus on the development of more selective agonists of the 5-HT1B receptor, which could have potential therapeutic applications in the treatment of mood disorders and aggression. Additionally, further research could explore the potential use of this compound in the development of new drugs for the treatment of neurological and psychiatric disorders.

Scientific Research Applications

5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-B]pyridine has been studied for its potential scientific research applications, particularly in the field of neuroscience. This compound has been found to act as a partial agonist of the serotonin receptor 5-HT1B, which is involved in the regulation of mood, anxiety, and aggression. This compound has also been shown to affect the release of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of reward, motivation, and attention.

Safety and Hazards

5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine is considered hazardous. It is combustible and toxic if swallowed . It may cause an allergic skin reaction and serious eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

5-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2/c9-8(10,11)6-3-5-1-2-12-7(5)13-4-6/h3-4H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFIUMCGXKXVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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